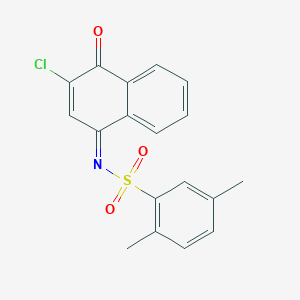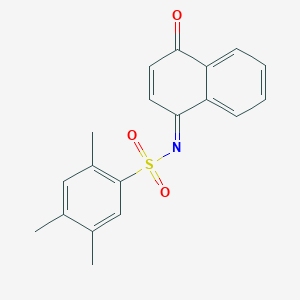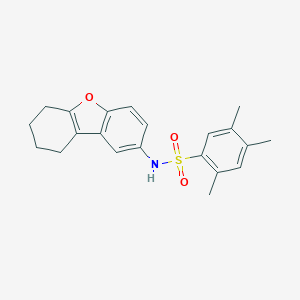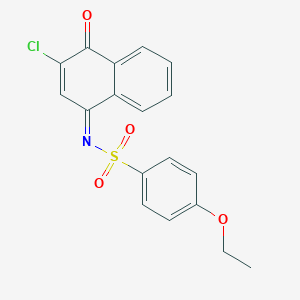
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various research fields. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Another area of research where (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been studied is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and prevent neuronal cell death in models of neurodegenerative diseases. It has also been found to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent biological activity. It exhibits a wide range of biological activities, which makes it a versatile compound that can be used in various research fields. Another advantage is its relatively simple and efficient synthesis method, which makes it easy to obtain in large quantities.
However, there are also some limitations associated with the use of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects at high concentrations, which makes it important to use appropriate safety measures when handling it. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are several future directions for the research on (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of novel anticancer drugs based on this compound. Studies have shown that it exhibits potent anticancer activity, and further research is needed to optimize its therapeutic potential.
Another area of research is the development of drugs for the treatment of neurodegenerative diseases. Studies have shown that (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide exhibits neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases.
In addition, further research is needed to explore the mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide and to identify the specific targets of this compound. This information can help in the development of more specific and effective drugs based on this compound.
Conclusion
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a versatile compound that exhibits a wide range of biological activities. It has potential applications in various research fields, including cancer therapy and neurodegenerative diseases. The synthesis method for this compound is relatively simple and efficient, which makes it easy to obtain in large quantities. However, there are also some limitations associated with its use in lab experiments, including its potential toxicity and limited solubility. Further research is needed to explore its potential as a therapeutic agent and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a multistep process that involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2,5-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Propriétés
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNWLFTBSXGFF-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)
![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)


![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)